molecular formula C15H13FN2O3 B5317319 1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea

Cat. No.: B5317319
M. Wt: 288.27 g/mol
InChI Key: KSAUFOAFVXVDDW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea is a synthetic organic compound that features a benzodioxole ring and a fluoro-methylphenyl group connected by a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-9-2-4-11(16)12(6-9)18-15(19)17-10-3-5-13-14(7-10)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUFOAFVXVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 2-fluoro-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions, including the use of catalysts, to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the fluoro and methyl groups, which may affect its biological activity.

    1-(1,3-Benzodioxol-5-yl)-3-(2-chloro-5-methylphenyl)urea: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea is unique due to the presence of both the fluoro and methyl groups, which can enhance its biological activity and selectivity compared to similar compounds. These structural features may also affect its physicochemical properties, such as solubility and stability.

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